molecular formula Zn(C8H15O2)2<br>C16H30O4Zn B1584025 Zinc caprylate CAS No. 557-09-5

Zinc caprylate

Cat. No.: B1584025
CAS No.: 557-09-5
M. Wt: 351.8 g/mol
InChI Key: CHJMFFKHPHCQIJ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Zinc Caprylate, also known as Zinc Octanoate, primarily targets zinc transporters in the body . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Mode of Action

This compound interacts with its targets, the zinc transporters, to ensure efficient zinc transport . The interaction of this compound with these transporters is critical for maintaining zinc homeostasis, which is essential for numerous biological functions .

Biochemical Pathways

This compound affects the biochemical pathways related to zinc homeostasis . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

It is generally recognized that the pharmacokinetics of a drug molecule, including the absorption, intracellular trafficking, utilization, storage, and expulsion of the drug, can shed light on the various effects of the drug in cell physiology and pathology .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the maintenance of zinc homeostasis . Disruption of zinc homeostasis often coincides with disease progression . Therefore, the action of this compound, through its interaction with zinc transporters, plays a crucial role in maintaining normal physiological processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of corrosion protection during storage and transportation of metallic materials, caprylate salts are used because amines cannot be impregnated in the sachets or plastic used to carry the volatile corrosion inhibitors (VCIs) as temporary protectors . Therefore, the environment in which this compound is used can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Zinc caprylate plays a significant role in biochemical reactions, particularly as a fungicide. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions, released from this compound, act as cofactors for numerous enzymes, including those involved in DNA synthesis and repair, protein synthesis, and cell division. The interaction of this compound with these enzymes enhances their catalytic activity, thereby influencing various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Zinc ions from this compound are essential for the proper functioning of zinc-dependent transcription factors and enzymes involved in cell proliferation, apoptosis, and antioxidant defenses. These ions also play a role in maintaining cellular homeostasis and protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its dissociation into zinc ions and caprylic acid. Zinc ions bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the target molecule. This compound also influences gene expression by modulating the activity of zinc finger transcription factors, which regulate the transcription of various genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade in the presence of moisture, releasing caprylic acid. Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained activation or inhibition of specific biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance growth performance and improve health status by providing essential zinc ions. At high doses, it can exhibit toxic effects, including gastrointestinal disturbances and impaired immune function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid and glucose metabolism. Zinc ions from this compound act as cofactors for enzymes involved in these pathways, influencing metabolic flux and metabolite levels. The compound also plays a role in the regulation of cytokine expression and antioxidant defenses, thereby modulating inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific zinc transporters and binding proteins. These transporters, such as the SLC30 (ZnT) and SLC39 (ZIP) families, regulate the uptake and release of zinc ions across cellular membranes. This compound’s distribution is influenced by its interaction with these transporters, leading to its localization in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by its interaction with zinc transporters and binding proteins. The compound is primarily localized in the cytoplasm and organelles such as the Golgi apparatus and endoplasmic reticulum. This localization is crucial for its activity, as it allows zinc ions to participate in various biochemical reactions within these compartments. Post-translational modifications and targeting signals also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc caprylate can be synthesized through the reaction of zinc oxide with caprylic acid. The reaction typically involves heating zinc oxide with caprylic acid in an inert atmosphere to form this compound and water as a byproduct. The reaction can be represented as follows:

ZnO+2C8H16O2C16H30O4Zn+H2O\text{ZnO} + 2\text{C8H16O2} \rightarrow \text{C16H30O4Zn} + \text{H2O} ZnO+2C8H16O2→C16H30O4Zn+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with caprylic acid under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a solvent such as ethanol to facilitate the dissolution of reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions: Zinc caprylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and caprylic acid.

    Reduction: It can be reduced to form elemental zinc and caprylic acid.

    Substitution: this compound can participate in substitution reactions where the caprylate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.

Major Products Formed:

    Oxidation: Zinc oxide and caprylic acid.

    Reduction: Elemental zinc and caprylic acid.

    Substitution: Zinc salts of the substituting ligand and caprylic acid.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chain length of the caprylic acid, which imparts distinct solubility and reactivity properties compared to other zinc carboxylates. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and antimicrobial applications .

Properties

IUPAC Name

zinc;octanoate
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InChI

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
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InChI Key

CHJMFFKHPHCQIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Zn(C8H15O2)2, C16H30O4Zn
Record name zinc caprylate
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Related CAS

124-07-2 (Parent), 23713-49-7 (Parent)
Record name Zinc caprylate
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DSSTOX Substance ID

DTXSID2042517
Record name Zinc dioctanoate
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Molecular Weight

351.8 g/mol
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Physical Description

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS]
Record name Zinc caprylate
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CAS No.

557-09-5, 90480-58-3
Record name Zinc caprylate
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Record name Octanoic acid, zinc salt, basic
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Record name Octanoic acid, zinc salt (2:1)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of zinc caprylate?

A1: this compound, also known as zinc octanoate, is a zinc salt of octanoic acid. Its molecular formula is Zn(C8H15O2)2, and its molecular weight is 353.82 g/mol [, ]. Spectroscopic data, including 13C NMR, FTIR, and ultra-high-field 67Zn NMR, have been used to analyze its structure, revealing distinct geometric groups based on chain length and spectroscopic parameters [].

Q2: What are some applications of this compound?

A2: this compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of polymers like polylactide [, ]. It has also been investigated for its role in the controlled crystallization of inorganic solids, such as calcite, from supersaturated solutions [].

Q3: How does this compound interact with wood cell walls in wood preservation?

A3: When used as a wood preservative, this compound, often in the form of ammoniacal zinc octanoate, exhibits a preferential adsorption to lignin within wood cell walls. This is observed through the higher concentration of zinc found in cell corners and middle lamellae, regions rich in lignin []. This interaction is thought to be independent of the solvent used to carry the this compound.

Q4: What are the toxicological properties of this compound?

A5: Studies on the toxicity of this compound show that it can cause pulmonary edema when introduced intratracheally in experimental animals, leading to significant mortality [, ]. Additionally, this compound has been found to be absorbed through the skin [, ]. More research is needed to fully understand its long-term effects and establish safe exposure levels.

Q5: Are there any known alternatives or substitutes for this compound?

A6: While this specific question isn't addressed in the provided abstracts, other metal carboxylates, like copper carboxylates, are used in similar applications, such as wood preservation []. The choice between alternatives often depends on factors like efficacy, cost, and environmental impact.

Q6: What is the role of this compound in deep-blue perovskite light-emitting diodes (LEDs)?

A7: this compound acts as a Z-type ligand in the synthesis of deep-blue CsPbBr3 perovskite quantum dots (PQDs) used in LEDs []. It forms strong coordination bonds with bromide ions on the PQDs surface, preventing surface defects and enhancing photoluminescence quantum yield, ultimately leading to more efficient and stable deep-blue LEDs [].

Q7: How can this compound be synthesized?

A8: One method for synthesizing layered disodium (or dipotassium) tetrakis-(octanoate-o)-zinc(II), a specific form of this compound, has been explored []. Further research may provide details on alternative synthesis pathways and their respective efficiencies.

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